

Impact of substrate structure on Sharpless epoxidation selectivity

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Compound of Interest

Compound Name: *Diisopropyl tartrate*

CAS No.: 91007-92-0

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Technical Support Center: Sharpless Asymmetric Epoxidation

Welcome to the technical support center for the Sharpless Asymmetric Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the impact of substrate structure on reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the Sharpless Asymmetric Epoxidation?

The Sharpless Asymmetric Epoxidation is an enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.^{[1][2][3]} It is highly valued for its predictability and the high enantiomeric excess (ee) of its products, which are crucial chiral building blocks in the synthesis of natural products and pharmaceuticals.^{[4][5]} The reaction typically employs a catalyst system generated from titanium (IV) isopropoxide [Ti(OiPr)₄], a

chiral diethyl tartrate (DET) or **diisopropyl tartrate** (DIPT), and uses tert-butyl hydroperoxide (TBHP) as the oxidant.[2][4]

Q2: How does the choice of chiral tartrate affect the stereochemical outcome?

The stereochemistry of the resulting epoxide is determined by the chirality of the dialkyl tartrate used.[5][6] A mnemonic can be used to predict the outcome: when the allylic alcohol is drawn in the plane of the double bond with the hydroxyl group in the bottom right corner, L-(+)-DET directs epoxidation to the bottom face of the alkene, while D-(-)-DET directs it to the top face.[7]

Q3: My reaction is showing low enantioselectivity. What are the common causes related to the substrate structure?

Several substrate-related factors can lead to low enantioselectivity:

- **Z-(cis)-Allylic Alcohols:** Z-allylic alcohols are known to be less reactive and generally result in lower enantioselectivity compared to their E-(trans) counterparts.[8]
- **Steric Hindrance:** While the Sharpless epoxidation is tolerant of a wide range of substituents, significant steric bulk near the double bond can negatively impact selectivity.[8][9]
- **Chiral Allylic Alcohols (Matched vs. Mismatched Cases):** When the allylic alcohol is already chiral, the inherent facial bias of the substrate can either align with (matched case) or oppose (mismatched case) the directing effect of the chiral tartrate, leading to variations in diastereoselectivity.[7]

Q4: Can the Sharpless epoxidation be used for substrates other than allylic alcohols?

The presence of an allylic alcohol is a key requirement for this reaction as it coordinates to the titanium center, directing the epoxidation.[1][10] Simple alkenes are generally not reactive under standard Sharpless epoxidation conditions.[8]

Q5: What is kinetic resolution in the context of the Sharpless epoxidation?

The Sharpless epoxidation can be used for the kinetic resolution of a racemic mixture of secondary allylic alcohols.[1] In this process, one enantiomer of the racemic alcohol reacts

significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the diastereomerically enriched epoxy alcohol product.[1][10] While the maximum yield for the resolved product is 50%, high enantiomeric excess can be achieved for the remaining unreacted alcohol.[1]

Troubleshooting Guides

Problem 1: Low or No Reaction Conversion

| Possible Cause | Troubleshooting Steps |
|--------------------------------|--|
| Catalyst Inactivation by Water | The titanium-tartrate catalyst is extremely sensitive to water. Ensure all reagents and solvents are rigorously dried. Use freshly activated molecular sieves (3Å or 4Å) in the reaction.[8][10][11][12] |
| Poor Quality Reagents | Use high-purity, anhydrous tert-butyl hydroperoxide (TBHP). Distill titanium (IV) isopropoxide before use. |
| Incorrect Catalyst Formation | Allow sufficient time for the catalyst to pre-form (typically 30 minutes at -20 °C) before adding the substrate and oxidant.[4] The order of addition is crucial; typically, the tartrate is added to the solvent, followed by the titanium isopropoxide.[4] |
| Low Reaction Temperature | While the reaction is typically run at low temperatures (-20 °C), some less reactive substrates may require slightly higher temperatures. However, this can also lead to lower selectivity. |

Problem 2: Poor Enantioselectivity (Low ee%)

| Possible Cause | Troubleshooting Steps |
|-------------------------------|--|
| Substrate Structure | As mentioned in the FAQs, Z-allylic alcohols often give lower ee%. ^[8] Consider if a different synthetic route to a trans-isomer is possible. For substrates with bulky substituents, optimizing the tartrate ligand (e.g., switching from DET to DIPT) may improve selectivity. ^[7] |
| Incorrect Tartrate Enantiomer | Double-check that the correct enantiomer of the tartrate ((+)-DET or (-)-DET) was used for the desired product stereochemistry. |
| Water Contamination | Even small amounts of water can negatively impact enantioselectivity by altering the structure of the active catalyst. ^[13] |
| Epoxide Ring-Opening | The product epoxy alcohol can be susceptible to ring-opening, which can affect the final enantiomeric purity. Using Ti(OtBu) ₄ instead of Ti(OiPr) ₄ can sometimes minimize this side reaction. ^[8] |

Quantitative Data: Impact of Substrate Structure on Enantioselectivity

The following tables summarize the effect of allylic alcohol substitution patterns on the enantiomeric excess (ee%) of the Sharpless epoxidation product. Data is adapted from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780.^[7]^[11]

Table 1: Effect of trans-Disubstituted Allylic Alcohols

| R ¹ | R ² | Tartrate | Yield (%) | ee (%) |
|----------------|--------------------------------|----------|-----------|--------|
| H | CH ₃ | (+)-DIPT | 89 | >98 |
| H | C ₇ H ₁₅ | (+)-DET | 99 | 96 |
| H | Phenyl | (+)-DIPT | 89 | >98 |

Table 2: Effect of cis-Disubstituted Allylic Alcohols

| R ¹ | R ² | Tartrate | Yield (%) | ee (%) |
|--------------------------------|----------------|----------|-----------|--------|
| CH ₃ | H | (+)-DET | 80 | 80 |
| C ₇ H ₁₅ | H | (+)-DET | 74 | 86 |

Table 3: Effect of Trisubstituted Allylic Alcohols

| R ¹ | R ² | R ³ | Tartrate | Yield (%) | ee (%) |
|-----------------|-----------------|----------------|----------|-----------|--------|
| CH ₃ | CH ₃ | H | (-)-DET | 90 | 94 |
| H | CH ₃ | Phenyl | (+)-DIPT | 79 | >98 |

Experimental Protocols

Standard Protocol for Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Allylic alcohol
- Titanium (IV) isopropoxide [Ti(OiPr)₄]
- Diethyl L-(+)-tartrate [(+)-DET] or Diethyl D-(-)-tartrate [(-)-DET]

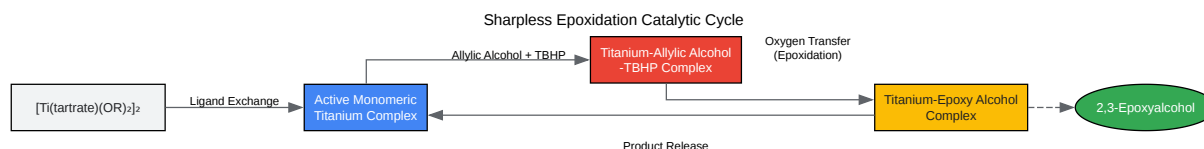
- Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent
- Anhydrous dichloromethane (CH₂Cl₂)
- Powdered, activated 3Å or 4Å molecular sieves

Procedure:

- Catalyst Preparation:
 - To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add powdered, activated 3Å or 4Å molecular sieves. [4]
 - Add anhydrous dichloromethane (CH₂Cl₂) and cool the suspension to -20 °C.[4]
 - To the stirred suspension, add the chiral diethyl tartrate (6-12 mol%) followed by titanium (IV) isopropoxide (5-10 mol%). The solution should turn a pale yellow/orange.[4]
 - Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[4]
- Epoxidation Reaction:
 - Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[4]
 - Add anhydrous TBHP (1.5-2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at -20 °C.[4]
 - Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-5 hours.[4]
- Work-up:
 - Upon completion, quench the reaction by the dropwise addition of water or a saturated aqueous solution of sodium sulfite at -20 °C.[4][14]

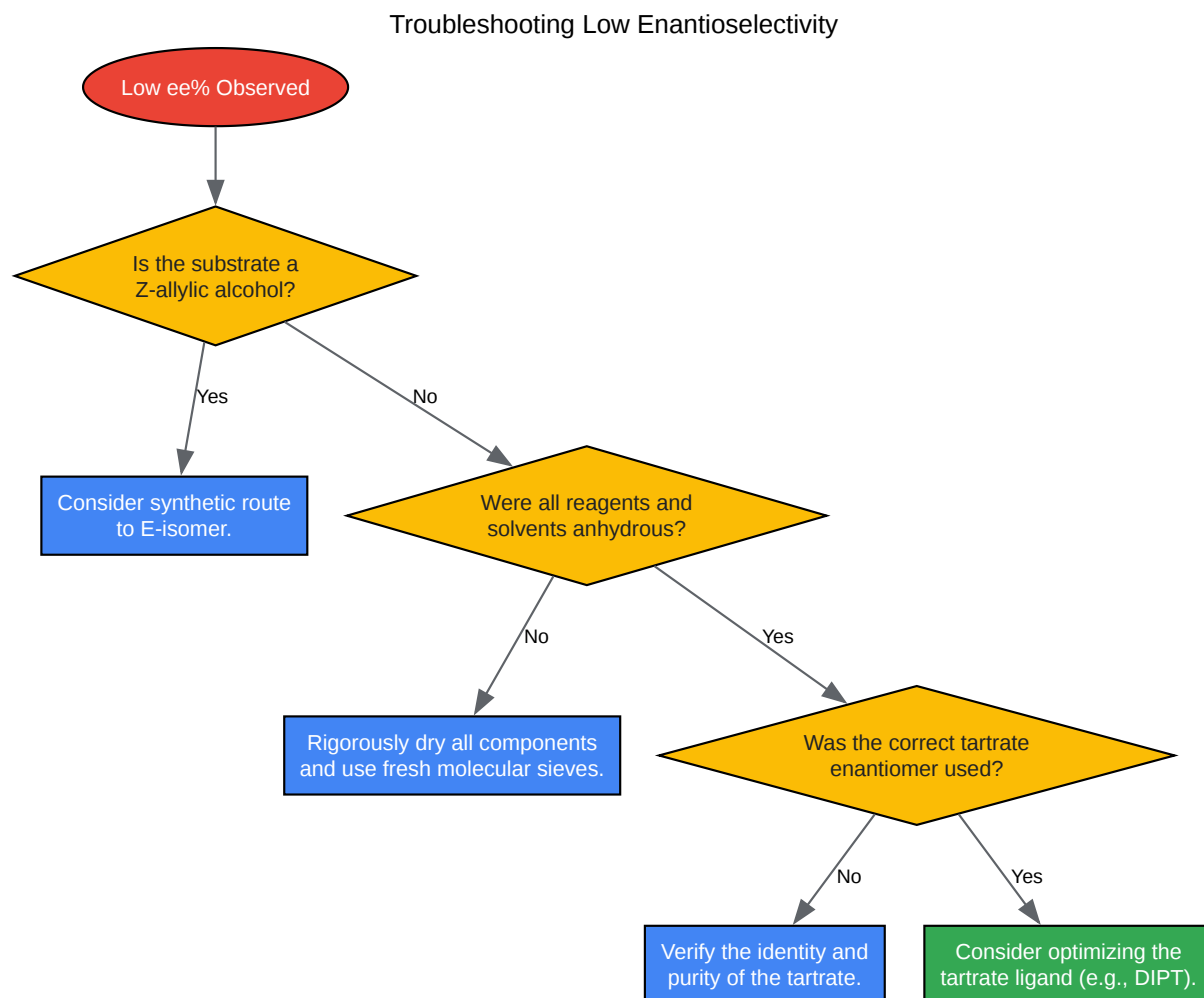
- Allow the mixture to warm to room temperature and stir for at least 1 hour.[4]
- A common workup involves adding a 10% NaOH solution saturated with NaCl, pre-cooled to 0°C, and stirring vigorously for 1 hour at 0°C to precipitate titanium salts as a granular solid.[4][14]
- Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane. [4]
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
- Purification:
 - The crude epoxy alcohol can be purified by flash column chromatography on silica gel.[4]

Visualizations



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Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.



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Caption: A workflow for troubleshooting low enantioselectivity.

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